1-Benzyl-2,3-piperazinedione

Descripción general

Descripción

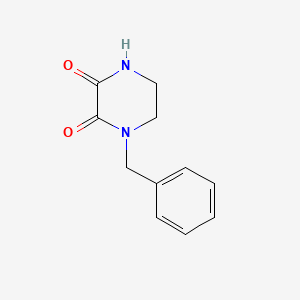

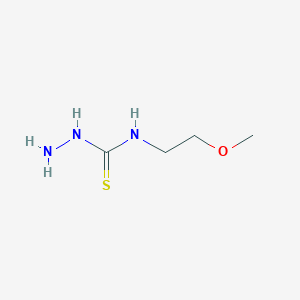

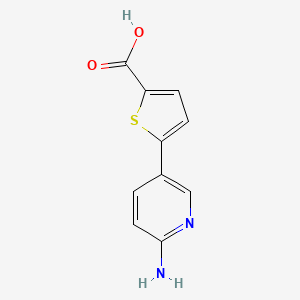

1-Benzyl-2,3-piperazinedione is a chemical compound that belongs to the class of organic compounds known as piperazinediones. These compounds are characterized by a six-membered ring containing two nitrogen atoms opposite each other and two keto groups (carbonyl groups) on the adjacent carbon atoms. The benzyl group attached to the nitrogen atom of the piperazine ring adds to the complexity of the molecule, potentially affecting its reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperazinedione derivatives has been explored in various studies. For instance, the preparation of 2,4-piperidinedione-3-carboxylic acid methyl ester was achieved through a Dieckmann reaction, followed by decarbomethoxylation and alkylation studies . Another study reported the synthesis of geometric isomers of dibenzylidene piperazinediones by condensation reactions . Additionally, the synthesis of 1-benzenesulfonyl-4-benzhydryl-piperazine was accomplished using benzenesulfonyl chloride . These methods highlight the versatility of piperazine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 1-benzenesulfonyl-4-benzhydryl-piperazine was elucidated, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, showing a chair conformation for the piperazine ring and a nearly planar benzimidazole ring .

Chemical Reactions Analysis

Piperazinediones undergo various chemical reactions, which are essential for their application in synthesizing pharmacologically active compounds. For instance, the reactivity of 2,4-piperidinedione-3-carboxylic acid ester was investigated, revealing its potential in the synthesis of natural products and compounds with pharmacological interest . The synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo [1,5-a] piperazine involved a sequence of condensation, oxidation, reductive amination, chlorination, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazinediones are influenced by their molecular structure. The presence of rotamers, as observed in the NMR spectra of some derivatives, indicates the flexibility of these molecules . The intermolecular hydrogen bonding, as seen in the crystal structure of some compounds, can affect their solubility and stability . The antibacterial activities of certain benzene derivatives against S. aureus and E. coli suggest that these compounds can interact with biological systems, which is an important consideration for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Oxidation Properties and Reactions

1-Benzyl-2,3-piperazinedione exhibits interesting properties in oxidation reactions. Studies have shown that compounds like 1,4-Dibenzylpiperazine and its derivatives, including 1-benzylpiperazine, can be oxidized to various oxygenated derivatives, such as acyclic diformamides, benzaldehyde, and benzoic acid. These outcomes highlight the compound's potential in complex organic synthesis and chemical transformations (Petride et al., 2006).

Crystal Engineering and Hydrogen-Bond Association

1-Benzyl-2,3-piperazinedione has applications in crystal engineering. Studies involving similar compounds, such as 1,4-piperazine-2,5-dione, have demonstrated the formation of different polymorphic crystalline forms. These forms display diverse hydrogen-bonding networks, which are crucial for understanding molecular interactions and designing materials with specific properties (Weatherhead-Kloster et al., 2005).

Structural Characterization

The structural characterization of 1-Benzyl-2,3-piperazinedione derivatives, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, has been extensively studied. These studies include analyzing the crystal structure, determining the molecular conformation, and understanding the intermolecular forces involved. This information is valuable for the development of pharmaceuticals and materials science (Zhang et al., 2007).

Synthesis and Characterization

The synthesis and characterization of various piperazinediones, including those related to 1-Benzyl-2,3-piperazinedione, have been explored. These compounds show potential in the development of new drugs, particularly due to their structural properties and biological activity. Research in this area contributes to the discovery of new therapeutic agents and the understanding of their mechanisms (Mancilla et al., 2002).

Biomedical Applications

1-Benzyl-2,3-piperazinedione and its derivatives have potential applications in biomedical fields. For instance, studies involving similar compounds in the synthesis of biodegradable micellar nanoparticles demonstrate their potential for drug delivery and tissue engineering. These applications are crucial in developing new medical technologies and treatments (Salmanpour et al., 2017).

Propiedades

IUPAC Name |

1-benzylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-11(15)13(7-6-12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSYHDWYHBPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367317 | |

| Record name | 1-Benzyl-2,3-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2,3-piperazinedione | |

CAS RN |

63352-56-7 | |

| Record name | 1-Benzyl-2,3-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)

![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)